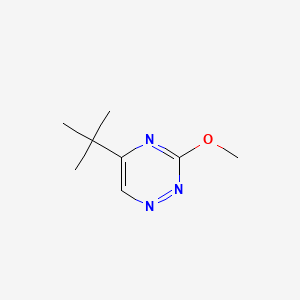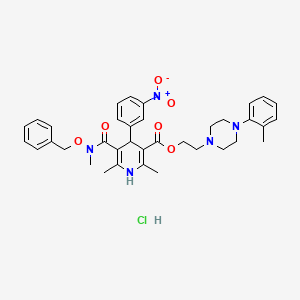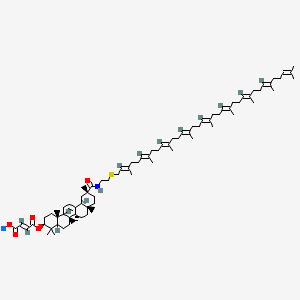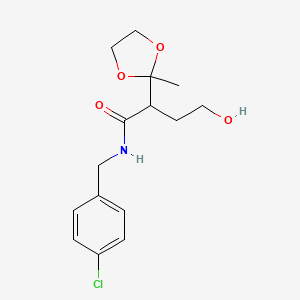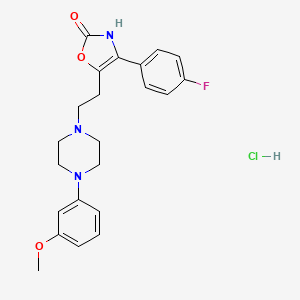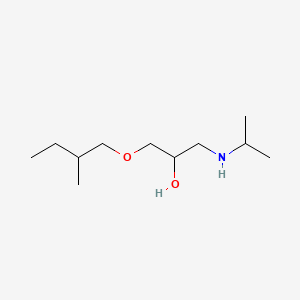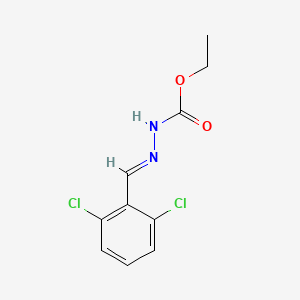
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinecarboxylic acid moiety linked to a 2,6-dichlorophenyl group through a methylene bridge, with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with 2,6-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The ethyl ester functional group is introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarboxylic acid, 2-((2,6-dimethylphenyl)methylene)-, ethyl ester: Similar in structure but with methyl groups instead of chlorine atoms.
Hydrazinecarboxylic acid, 2-((2,6-difluorophenyl)methylene)-, ethyl ester: Contains fluorine atoms instead of chlorine.
Uniqueness
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The dichlorophenyl group may enhance its stability and interaction with specific molecular targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
128153-69-5 |
|---|---|
Formule moléculaire |
C10H10Cl2N2O2 |
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
ethyl N-[(E)-(2,6-dichlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)14-13-6-7-8(11)4-3-5-9(7)12/h3-6H,2H2,1H3,(H,14,15)/b13-6+ |
Clé InChI |
PELAYKZCZQMFBS-AWNIVKPZSA-N |
SMILES isomérique |
CCOC(=O)N/N=C/C1=C(C=CC=C1Cl)Cl |
SMILES canonique |
CCOC(=O)NN=CC1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




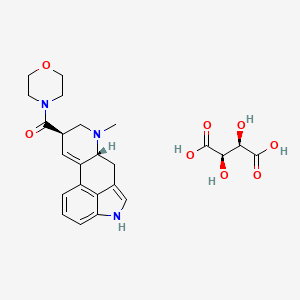
![3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride](/img/structure/B12758086.png)

